Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area (TPSA) vs. Core Scaffold and 7-Phenyl Analog
The target compound exhibits an XLogP3-AA of 0, contrasting sharply with the more lipophilic 7-phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (L1) used in Re(I) complexation studies [1]. While experimental logP for L1 is not reported, its increased aromaticity predicts a logP > 2. The TPSA of the target compound is 94.9 Ų, indicating superior aqueous solubility potential relative to 7-aryl analogs [2].
| Evidence Dimension | XLogP3-AA and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0; TPSA = 94.9 Ų |
| Comparator Or Baseline | 7-phenyl-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (L1): XLogP3-AA not reported but estimated >2; TPSA not reported |
| Quantified Difference | XLogP3-AA difference >2 units; TPSA comparison not directly quantifiable but target's lower MW and additional H-bond donors predict higher aqueous solubility. |
| Conditions | Computed properties: XLogP3 3.0 (PubChem 2021.05.07); TPSA via Cactvs 3.4.8.18 [2]. |
Why This Matters
The markedly lower lipophilicity of the target compound directly translates to improved aqueous solubility and reduced non-specific binding, critical parameters for biochemical assay development and in vitro pharmacological profiling.
- [1] Varma, R. R., et al. (2020). Synthesis, Characterization and Biological Application of Pyrazolo[1,5-a]pyrimidine Based Organometallic Re(I) Complexes. Acta Chimica Slovenica, 67(3), 957–969. PMID: 33533439. View Source
- [2] PubChem. (2024). 7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, CID 84178343. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/84178343 View Source
